alpha-Methylbenzylaminobenzotriazole

Descripción

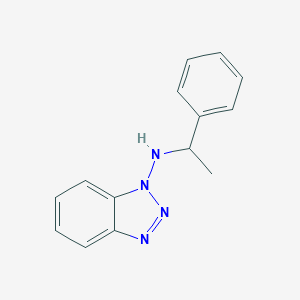

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-(1-phenylethyl)benzotriazol-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-11(12-7-3-2-4-8-12)16-18-14-10-6-5-9-13(14)15-17-18/h2-11,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNKDFAUZPHKYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NN2C3=CC=CC=C3N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20909304 | |

| Record name | N-(1-Phenylethyl)-1H-benzotriazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105026-61-7 | |

| Record name | alpha-Methylbenzylaminobenzotriazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105026617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Phenylethyl)-1H-benzotriazol-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20909304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of Alpha Methylbenzylaminobenzotriazole

Strategies for the Synthesis of alpha-Methylbenzylaminobenzotriazole

The primary route to synthesizing this compound involves a two-step process. The initial and crucial step is the formation of the precursor, 1-aminobenzotriazole (B112013). A well-established and practical method for this was developed by Campbell and Rees. nih.gov This synthesis can be achieved in four steps starting from o-nitroaniline or more directly through the amination of benzotriazole (B28993) using hydroxylamine-O-sulfonic acid. nih.gov

Once 1-aminobenzotriazole is obtained, the subsequent step is the attachment of the alpha-methylbenzyl group to the amino group of the benzotriazole core. This is typically achieved through an N-alkylation reaction. The reaction involves treating 1-aminobenzotriazole with an appropriate alpha-methylbenzyl halide, such as (1-bromoethyl)benzene, in the presence of a base to neutralize the hydrogen halide formed during the reaction. The general scheme for this N-alkylation is presented below:

Reaction Scheme for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Conditions | Product |

| 1-Aminobenzotriazole | (1-Bromoethyl)benzene | Base (e.g., Triethylamine), Solvent (e.g., DMF) | This compound |

This synthetic approach allows for the direct formation of the target compound. The choice of solvent and base can be optimized to improve the reaction yield and purity of the final product.

Enantioselective Synthetic Approaches for this compound

The alpha-methylbenzyl group in this compound contains a chiral center, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. Research has indeed shown that the enantiomers of N-(α-methylbenzyl)-1-aminobenzotriazole exhibit different biological activities, particularly in their interaction with cytochrome P450 enzymes. nih.govnih.gov This necessitates methods to obtain the individual enantiomers in high purity.

Two primary strategies can be employed for the enantioselective synthesis of this compound:

Use of Chiral Starting Materials: The most straightforward approach is to start the synthesis with an enantiomerically pure alpha-methylbenzylamine. The reaction of a specific enantiomer of (1-phenylethyl)amine with a suitable benzotriazole precursor would yield the corresponding enantiomer of the final product.

Chiral Resolution: Alternatively, the racemic mixture of this compound, synthesized from racemic starting materials, can be separated into its individual enantiomers. This process, known as chiral resolution, often involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, followed by the removal of the resolving agent to yield the pure enantiomers.

The successful separation and study of the individual enantiomers indicate that such enantioselective approaches have been effectively implemented. nih.govnih.gov

Design and Synthesis of Novel this compound Derivatives and Analogues

The development of novel derivatives and analogues of this compound is an area of interest for exploring structure-activity relationships and potentially discovering compounds with enhanced or new biological properties. While specific research on novel derivatives of this compound is not extensively documented in publicly available literature, general strategies for creating such analogues can be proposed based on established medicinal chemistry principles.

Modifications could be targeted at several positions on the molecule:

Substitution on the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl ring of the alpha-methylbenzyl moiety could influence the compound's lipophilicity, electronic properties, and steric interactions with biological targets.

Variation of the Alkyl Linker: While the methyl group on the benzylic carbon is a defining feature, creating analogues with different small alkyl groups could probe the steric requirements of the binding site.

The synthesis of these new derivatives would follow similar chemical principles as the parent compound, utilizing appropriately substituted starting materials.

Advanced Spectroscopic and Structural Characterization Techniques for this compound and its Derivatives

The unambiguous identification and structural elucidation of this compound and its derivatives rely on a suite of advanced spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Proton NMR provides detailed information about the chemical environment of all the hydrogen atoms in the molecule. For this compound, characteristic signals would be expected for the aromatic protons on both the phenyl and benzotriazole rings, the methine proton of the chiral center, and the methyl protons. The splitting patterns and coupling constants of these signals would confirm the connectivity of the atoms. While specific data for the title compound is not readily available, ¹H NMR data for the precursor, 1-aminobenzotriazole, has been reported. chemicalbook.com

¹³C NMR: Carbon-13 NMR spectroscopy is used to identify all the unique carbon atoms in the molecule. The chemical shifts of the carbon atoms provide information about their hybridization and electronic environment. Calculated ¹³C NMR chemical shifts for the monomer of 1-aminobenzotriazole are available in the literature. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can also provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a common technique for analyzing such compounds. The fragmentation of related nucleotide analogues has been studied in detail, which can provide insights into the potential fragmentation pathways of benzotriazole derivatives. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C and C=N bond vibrations within the aromatic rings.

Below is a table summarizing the key analytical techniques and their applications in the characterization of this compound.

Table of Analytical Techniques for Characterization

| Technique | Information Provided |

| ¹H NMR | Number and type of protons, connectivity |

| ¹³C NMR | Number and type of carbon atoms |

| Mass Spectrometry | Molecular weight and fragmentation pattern |

| IR Spectroscopy | Presence of functional groups |

| X-ray Crystallography | 3D molecular structure and stereochemistry |

Mechanism Based Inactivation of Cytochrome P450 Enzymes by Alpha Methylbenzylaminobenzotriazole

Overview of Cytochrome P450 Enzyme Systems and Xenobiotic Metabolism

The cytochrome P450 (CYP) superfamily of enzymes are heme-containing monooxygenases that play a central role in the metabolism of a vast array of endogenous and exogenous compounds. These enzymes are found across all domains of life and are particularly abundant in the liver of vertebrates. In mammals, CYPs are the primary enzymes involved in Phase I metabolism of xenobiotics, which are foreign compounds such as drugs, environmental pollutants, and dietary constituents. The primary function of this metabolic process is to convert lipophilic xenobiotics into more hydrophilic, water-soluble metabolites that can be more easily excreted from the body. This is achieved through the introduction or unmasking of functional groups such as hydroxyl, carboxyl, or amino groups.

The catalytic cycle of cytochrome P450 is a complex process that involves the activation of molecular oxygen and the transfer of one oxygen atom to the substrate. This process requires a continuous supply of electrons, which are typically provided by NADPH-cytochrome P450 reductase. The versatility of the CYP system is due to the existence of multiple gene families and subfamilies, each encoding enzymes with distinct but often overlapping substrate specificities. This diversity allows the body to metabolize an enormous range of chemical structures. However, this metabolic activity can also lead to the generation of reactive metabolites that can cause cellular damage, toxicity, or the mechanism-based inactivation of the CYP enzymes themselves. Mechanism-based inactivation is a process where a substrate is converted by the enzyme into a reactive intermediate that then irreversibly binds to and inactivates the enzyme.

Kinetic Studies of alpha-Methylbenzylaminobenzotriazole-Mediated Cytochrome P450 Inactivation

This compound is an N-aralkylated derivative of 1-aminobenzotriazole (B112013) that has been identified as a potent mechanism-based inactivator of cytochrome P450 enzymes. The inactivation process is characterized by its time-dependent and NADPH-dependent nature, which is a hallmark of mechanism-based inhibition. Kinetic studies are crucial for quantifying the efficiency and potency of such inactivators.

The inactivation of a cytochrome P450 enzyme by a mechanism-based inhibitor is typically described by two key parameters: the maximal rate of inactivation (k_inact) and the concentration of the inactivator that gives half the maximal rate (K_i). A lower K_i value indicates a higher affinity of the inactivator for the enzyme, while a higher k_inact value signifies a more rapid inactivation at saturating concentrations of the inhibitor.

In studies with hepatic microsomes from phenobarbital-induced rabbits, this compound was shown to inactivate both CYP2B4 and CYP2B5 with similar apparent K_i values of approximately 7 µM. The maximal rate constants of inactivation (k_inact) were determined to be 0.68 min⁻¹ for CYP2B4 and 0.55 min⁻¹ for CYP2B5, indicating a slightly higher rate of inactivation for the CYP2B4 isoform.

Inactivation Parameters of Cytochrome P450 Isoforms by this compound

| Enzyme | K_i (µM) | k_inact (min⁻¹) |

|---|---|---|

| CYP2B4 | ~7 | 0.68 |

| CYP2B5 | ~7 | 0.55 |

This compound is a chiral molecule and exists as two enantiomers, (R)- and (S)-alpha-methylbenzylaminobenzotriazole. Research has demonstrated that the inactivation of certain cytochrome P450 enzymes by this compound is stereoselective.

In a study using hepatic microsomes from phenobarbital-treated guinea pigs, the enantiomers of this compound exhibited significant differences in their ability to inactivate CYP2B-dependent activity, as measured by 7-pentoxyresorufin O-depentylation (PROD). nih.gov The (-)-enantiomer was found to be a more potent inactivator, with a maximal rate of inactivation (k_inact) of 0.49 min⁻¹, compared to 0.35 min⁻¹ for the (+)-enantiomer. nih.gov Interestingly, the concentrations required for the half-maximal rate of inactivation (K_i) were equivalent for both the (-) and (+) enantiomers. nih.gov

In contrast to the findings with CYP2B, no significant stereoselectivity was observed in the mechanism-based inactivation of CYP1A-dependent activity, measured by 7-ethoxyresorufin (B15458) O-deethylation (EROD). nih.gov The k_inact values for the (-)-enantiomer, (+)-enantiomer, and the racemic mixture were 0.18 min⁻¹, 0.16 min⁻¹, and 0.17 min⁻¹, respectively, showing no significant differences. nih.gov

Stereoselective Inactivation of Guinea Pig Hepatic Cytochrome P450 by Enantiomers of this compound

| Enantiomer | Activity | k_inact (min⁻¹) |

|---|---|---|

| (-)-alpha-Methylbenzylaminobenzotriazole | CYP2B-dependent (PROD) | 0.49 |

| (+)-alpha-Methylbenzylaminobenzotriazole | CYP2B-dependent (PROD) | 0.35 |

| (-)-alpha-Methylbenzylaminobenzotriazole | CYP1A-dependent (EROD) | 0.18 |

| (+)-alpha-Methylbenzylaminobenzotriazole | CYP1A-dependent (EROD) | 0.16 |

| (+/-)-alpha-Methylbenzylaminobenzotriazole | CYP1A-dependent (EROD) | 0.17 |

Isoform Selectivity of this compound Towards Cytochrome P450 Subtypes

This compound demonstrates a degree of selectivity in its inactivation of different cytochrome P450 isoforms. This selectivity is an important characteristic, as it can determine the specific metabolic pathways that are inhibited.

Research has consistently shown that this compound is a potent and selective mechanism-based inactivator of the CYP2B subfamily. In hepatic microsomes from untreated guinea pigs, N-aralkylated derivatives of 1-aminobenzotriazole, including the alpha-methylbenzyl derivative, were selective for the inhibition of 7-pentoxyresorufin O-dealkylation, a marker for CYP2B activity. nih.gov

As detailed in the kinetic studies, this compound effectively inactivates both rabbit CYP2B4 and CYP2B5. nih.gov Furthermore, the stereoselective inactivation observed in guinea pig hepatic microsomes highlights the specific interactions with CYP2B enzymes, with the (-)-enantiomer being a more efficient inactivator of CYP2B-dependent activity. nih.gov In uninduced and phenobarbital-induced guinea pigs, the order of inactivation by the alpha-methylbenzyl analogue was found to be CYP2B1 > CYP1A1. nih.gov

The interaction of this compound with the CYP1A subfamily is more complex and appears to be dependent on the specific conditions and the animal model studied. While the compound does inactivate CYP1A-dependent activity in guinea pig hepatic microsomes, it does so without stereoselectivity. nih.gov

Comparative Mechanistic Analysis with 1-Aminobenzotriazole and Related Suicide Substrates

The mechanism-based inactivation of cytochrome P450 enzymes by this compound is best understood in comparison to its parent compound, 1-aminobenzotriazole (ABT), a well-characterized suicide substrate. ABT is known to be a non-selective, pan-specific inactivator of a wide range of P450 isoforms. nih.gov The inactivation process is initiated by the CYP-catalyzed oxidation of the exocyclic amino group of ABT. This leads to the formation of a highly reactive benzyne (B1209423) intermediate, which then covalently binds to the prosthetic heme group of the enzyme, leading to its irreversible inactivation. nih.govcityu.edu.hk

It is hypothesized that α-MB may follow a similar inactivation pathway. Studies on the related compound, N-benzyl-1-aminobenzotriazole (BBT), have shown that it is metabolized by CYP2B1 to form several products, including ABT, benzotriazole (B28993), and benzaldehyde (B42025). nih.gov The formation of benzaldehyde suggests the cleavage of the N-benzyl group. This metabolic cleavage could also occur with α-MB, releasing ABT which would then proceed to inactivate the enzyme via the established benzyne mechanism.

However, computational studies using density functional theory suggest an alternative pathway for N-benzyl-1-aminobenzotriazole. These studies indicate that benzyne formation can be triggered by hydrogen abstraction from the N-H bond, followed by a second hydrogen abstraction from the benzylic C-H bond, a process that would differ from the two sequential N-H bond abstractions proposed for ABT. cityu.edu.hk This suggests that the N-substituent can directly participate in the formation of the reactive intermediate.

The key difference between α-MB and ABT lies in their isoform selectivity. While ABT is a broad-spectrum inactivator, α-MB demonstrates a preference for certain P450 isoforms, such as CYP2B. nih.gov This selectivity is likely conferred by the alpha-methylbenzyl group, which influences the binding and orientation of the inhibitor within the active site of the enzyme. The stereoselective inactivation of CYP2B by the enantiomers of α-MB further underscores the importance of the three-dimensional structure of the inhibitor in determining its interaction with specific P450 isoforms. nih.gov

Molecular Determinants of Mechanism-Based Inactivation

The specific molecular interactions that govern the mechanism-based inactivation of cytochrome P450 enzymes by this compound are not yet fully elucidated. However, the observed isoform and stereoselectivity provide important clues. The alpha-methylbenzyl group is a critical determinant of this selectivity, as its presence restricts the binding of the molecule to the active sites of only certain P450 isoforms.

The stereoselective inactivation of CYP2B isoforms by the enantiomers of α-MB strongly suggests that the precise orientation of the inhibitor within the active site is crucial for the inactivation process. nih.gov The difference in the rate of inactivation between the (-) and (+) enantiomers indicates that one orientation is more favorable for the catalytic cycle that leads to the formation of the reactive metabolite. This suggests that specific amino acid residues within the active site of CYP2B interact differently with each enantiomer, influencing the efficiency of the inactivation.

While direct molecular modeling studies of α-MB with specific P450 isoforms are not widely available, studies with related compounds provide some insights. For instance, a Gly478Ala mutation in CYP2B1 was found to prevent inactivation by N-benzyl-1-aminobenzotriazole. nih.gov This suggests that the residue at position 478 plays a role in the correct positioning of the inhibitor for oxidation and subsequent inactivation. It is plausible that similar specific amino acid interactions within the active site of susceptible P450 isoforms dictate the inactivation by α-MB.

Role of Reactive Metabolites in Cytochrome P450 Inactivation

The mechanism-based inactivation of cytochrome P450 enzymes by this compound is contingent upon its metabolic activation to a reactive species within the enzyme's active site. While the exact reactive metabolite of α-MB has not been definitively identified through direct experimental evidence, the prevailing hypothesis is that it is the same highly reactive benzyne intermediate that is formed from 1-aminobenzotriazole (ABT). nih.govcityu.edu.hk

There are two proposed pathways for the formation of this reactive metabolite from α-MB. The first involves the metabolic cleavage of the alpha-methylbenzyl group to yield ABT as an intermediate. nih.gov This newly formed ABT would then undergo oxidation by the P450 enzyme to generate the benzyne intermediate, which subsequently adducts to the heme, causing irreversible inactivation. The detection of benzaldehyde as a metabolite of the related compound N-benzyl-1-aminobenzotriazole supports the feasibility of this N-dealkylation pathway. nih.gov

A second, more direct pathway, supported by computational studies on N-benzyl-1-aminobenzotriazole, suggests that the N-substituted compound itself can be directly converted to the reactive benzyne intermediate. cityu.edu.hk This mechanism would involve sequential hydrogen abstractions from the exocyclic nitrogen and the benzylic carbon, leading to the elimination of the N-substituent and the formation of benzyne.

Regardless of the precise pathway, the ultimate reactive species responsible for the inactivation is believed to be benzyne. This electrophilic intermediate readily reacts with nucleophilic residues in the active site, with the primary target being the nitrogen atoms of the porphyrin heme, forming a covalent adduct and thereby destroying the catalytic activity of the enzyme.

Biological and Toxicological Implications of Alpha Methylbenzylaminobenzotriazole Activity

Modulation of Endogenous and Exogenous Compound Metabolism In Vivo and In Vitro

alpha-Methylbenzylaminobenzotriazole is a notable modulator of metabolic processes, primarily through its action as a mechanism-based inhibitor of cytochrome P450 (CYP450) enzymes. These enzymes are crucial for the metabolism of a wide array of both endogenous substances, such as steroids, and exogenous compounds (xenobiotics), including drugs and environmental toxins. The inhibitory action of this compound stems from its biotransformation by CYP450 into a reactive intermediate that irreversibly binds to the enzyme, leading to its inactivation.

Research has demonstrated that this compound exhibits a degree of selectivity in its inhibition of CYP450 isozymes. Studies in guinea pig models have shown it to be a particularly potent and selective inhibitor of the pulmonary CYP2B isozyme. This tissue-specific and isozyme-selective inhibition highlights its utility as a chemical probe to investigate the roles of specific P450 enzymes in metabolic pathways. Its parent compound, 1-aminobenzotriazole (B112013), is recognized as a broad-spectrum CYP450 inactivator across various species, including rats, affecting a wider range of P450 enzymes. The introduction of the alpha-methylbenzyl group confers a greater degree of selectivity, making this compound a more targeted tool for metabolic research.

The modulation of CYP450 activity by this compound has significant implications for the metabolic fate and potential toxicity of numerous compounds. By inhibiting specific P450 enzymes, it can alter the rate of clearance of drugs, potentially leading to increased exposure and altered pharmacological or toxicological effects. Conversely, for compounds that are bioactivated to toxic metabolites by these enzymes, inhibition by this compound can be protective.

Table 1: Profile of this compound as a Cytochrome P450 Inhibitor

| Characteristic | Description |

|---|---|

| Mechanism of Action | Mechanism-based (suicide) inhibition |

| Primary Target | Cytochrome P450 (CYP450) enzymes |

| Selectivity | Shows selectivity for CYP2B isozymes, particularly in pulmonary tissue (demonstrated in guinea pigs). |

| Effect | Irreversible inactivation of target P450 enzymes. |

| Application in Research | Used as a chemical probe to elucidate the role of specific P450 enzymes in the metabolism of xenobiotics. |

Impact on Styrene Metabolism and Styrene Oxide Formation

The industrial chemical styrene is a substrate for CYP450 enzymes, which metabolize it to styrene oxide, a reactive epoxide implicated in its toxicity. This compound has been utilized as a tool to investigate the specific P450 isozymes involved in this bioactivation process. In studies with mouse liver microsomes, this compound was employed as a selective inhibitor of CYP2B to probe its contribution to the conversion of styrene to styrene oxide.

Within the lung, xenobiotic metabolism is not uniformly distributed. Clara cells (now more commonly referred to as club cells) and alveolar type II pneumocytes are known to contain significant concentrations of CYP450 enzymes and are primary sites of metabolic activity in the respiratory tract. The bioactivation of inhaled compounds like styrene is therefore prominent in these cell types. While direct studies on the effect of this compound on styrene metabolism specifically within isolated Clara cells and type II pneumocytes are limited, the known concentration of CYP2B enzymes in Clara cells suggests that this inhibitor would likely impact styrene metabolism in this cell population. The differential expression of P450 isozymes between these cell types contributes to their varying susceptibility to chemical-induced injury.

Significant species differences exist in the metabolism of styrene, which underlie the observed variations in its toxicity profile, particularly in the respiratory tract. Mice are more susceptible to styrene-induced lung toxicity than rats. This is attributed to a higher rate of metabolic activation of styrene in the mouse lung, predominantly mediated by the CYP2F family of enzymes. While this compound is primarily recognized for its inhibition of CYP2B, the complex interplay of multiple P450 isozymes in styrene metabolism means that its effects can vary between species depending on the relative abundance and activity of these enzymes. In rats, the metabolism of styrene is generally slower, and the formation of styrene oxide in the lungs is less pronounced. These species-specific metabolic differences are crucial for the extrapolation of toxicity data from animal models to humans.

Table 2: Species Differences in Styrene Metabolism

| Parameter | Mouse | Rat |

|---|---|---|

| Susceptibility to Lung Toxicity | More susceptible | Less susceptible |

| Primary P450 in Lung Metabolism | CYP2F family | Less defined, lower overall activity |

| Rate of Styrene Oxide Formation in Lungs | Higher | Lower |

Inhibition of 3-Methylindole (B30407) Bioactivation and Related Pneumotoxicity

3-Methylindole (3-MI), a metabolite of the amino acid tryptophan, is a potent pneumotoxicant, particularly in ruminants. Its toxicity is dependent on its bioactivation by CYP450 enzymes in the lung to reactive electrophilic intermediates that cause cellular damage. This compound has been shown to be an effective inhibitor of this bioactivation process. By inactivating the responsible P450 enzymes, it reduces the formation of toxic metabolites and mitigates the subsequent lung injury.

Acute interstitial pneumonia (AIP) is a rapidly progressive and often fatal lung disease characterized by diffuse alveolar damage. In cattle, a similar condition known as acute bovine pulmonary edema and emphysema is strongly linked to the ingestion of tryptophan-rich forage, leading to increased production of 3-MI in the rumen. The subsequent bioactivation of 3-MI in the lungs is a key event in the pathogenesis of this disease. By inhibiting the metabolic activation of 3-MI, this compound can indirectly play a role in mitigating the pathogenesis of AIP-like syndromes in animal models. Its protective effect underscores the critical role of CYP450-mediated bioactivation in initiating the cellular damage that leads to this severe respiratory condition. The pathological changes associated with 3-MI toxicity, including damage to Clara cells and type I pneumocytes, are consistent with the histopathological findings in AIP.

The susceptibility to 3-MI-induced pneumotoxicity varies among species, which is partly due to differences in the activity of the CYP450 enzymes responsible for its bioactivation. Both mice and rats are susceptible to 3-MI-induced lung damage, with the primary lesion being the loss of Clara cells. However, some studies suggest that rats may be as susceptible as mice, a species more traditionally used as a model for this toxicity. The effectiveness of this compound in preventing 3-MI toxicity in different species would depend on its ability to inhibit the specific P450 isozymes that are predominantly involved in 3-MI bioactivation in each species. Given the selectivity of this compound for certain P450s, its protective effects may vary between species with different P450 expression profiles in their pulmonary tissues.

Table 3: Impact of this compound on 3-Methylindole-Induced Pneumotoxicity

| Aspect | Role of this compound |

|---|---|

| Mechanism | Inhibits cytochrome P450-mediated bioactivation of 3-methylindole. |

| Effect on Toxicity | Reduces the formation of reactive metabolites, thereby mitigating lung cell damage. |

| Relevance to AIP | Demonstrates a potential protective role in the pathogenesis of AIP-like conditions by blocking the initiating toxic event. |

| Species-Specific Efficacy | Dependent on the specific P450 isozymes involved in 3-MI metabolism in a given species and the inhibitory profile of the compound in that species. |

Effects on Nicotine Metabolism (e.g., (S)-nicotine oxidation)

The primary route of nicotine metabolism in humans is mediated by the cytochrome P450 (CYP) family of enzymes, with CYP2A6 being the principal enzyme responsible for the oxidation of (S)-nicotine to cotinine. While direct studies on the effects of this compound on nicotine metabolism are not extensively documented in publicly available research, the known biological activities of benzotriazole (B28993) derivatives, particularly their role as inhibitors of CYP enzymes, provide a strong basis for inferring their potential impact on this metabolic pathway.

Research has established that 1-aminobenzotriazole (ABT), the parent compound of this compound, and its derivatives are potent, mechanism-based inhibitors of various cytochrome P450 enzymes. nih.govresearchgate.net This inhibition occurs through the metabolic activation of the benzotriazole moiety by the CYP enzymes themselves, leading to the formation of a reactive intermediate that irreversibly binds to the enzyme, thereby inactivating it.

Specifically, studies have demonstrated the inhibitory effects of N-substituted benzotriazole derivatives on different CYP isoforms. For instance, both enantiomers of N-(α-methylbenzyl)-1-aminobenzotriazole have been shown to inactivate guinea pig hepatic CYP2B and CYP1A enzymes. researchgate.net Although these studies did not specifically investigate CYP2A6, the broad-spectrum inhibitory nature of many benzotriazole derivatives against CYP enzymes suggests a potential for interaction with the enzymes responsible for nicotine metabolism.

The oxidation of (S)-nicotine is a critical step in its clearance from the body. Inhibition of the enzymes mediating this process, primarily CYP2A6, would be expected to slow down the rate of nicotine metabolism. This could lead to a longer half-life of nicotine in the body and potentially alter the pharmacological and toxicological effects of nicotine exposure.

Given the established role of benzotriazole compounds as inhibitors of cytochrome P450 enzymes, it is plausible that this compound could act as an inhibitor of CYP2A6, thereby affecting the metabolism of (S)-nicotine. However, without direct experimental evidence, this remains a scientifically grounded hypothesis rather than a confirmed fact. Further research specifically investigating the interaction of this compound with human CYP2A6 is necessary to definitively elucidate its effects on nicotine metabolism.

Detailed Research Findings on Benzotriazole Derivatives as CYP Inhibitors

To illustrate the potential for this compound to affect nicotine metabolism, it is useful to examine the known inhibitory activities of related benzotriazole compounds against various CYP450 isoforms. The following table summarizes findings from studies on 1-aminobenzotriazole (ABT) and its derivatives.

| Compound | CYP Isoform | Species | Effect |

| 1-Aminobenzotriazole (ABT) | CYP1A2 | Human | Inhibition (Ki = 330 µM) researchgate.net |

| CYP2B1 | Rat | Inactivation | |

| CYP2B4 | Rabbit | Inactivation | |

| CYP2C9 | Human | Weak Inhibition (Ki = 3500 µM) researchgate.net | |

| CYP2E1 | Human | Inhibition (Ki = 8.7 µM) researchgate.net | |

| N-benzyl-1-aminobenzotriazole | CYP1A1 | Guinea Pig | 88% Inhibition of 7-ethoxyresorufin (B15458) O-deethylase activity nih.gov |

| N-(α-methylbenzyl)-1-aminobenzotriazole | CYP1A | Guinea Pig | Inactivation researchgate.net |

| CYP2B | Guinea Pig | Inactivation researchgate.net |

This table is for illustrative purposes to show the known effects of related compounds on CYP enzymes. The specific effect of this compound on CYP2A6 has not been definitively established.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Structural Features Governing Cytochrome P450 Inactivation Potency

The inactivation of cytochrome P450 enzymes by alpha-methylbenzylaminobenzotriazole is a result of a complex interplay between its structural components and the enzyme's active site. As a derivative of 1-aminobenzotriazole (B112013) (ABT), its core benzotriazole (B28993) ring is fundamental to its mechanism of action. However, the N-aralkyl substitution is what largely dictates its potency and selectivity.

The primary mechanism of inactivation by ABT and its derivatives involves the formation of a highly reactive benzyne (B1209423) intermediate within the P450 active site. This process is initiated by the oxidation of the exocyclic amino group by the P450 enzyme. The resulting benzyne then covalently binds to the heme prosthetic group, leading to irreversible inactivation of the enzyme. nih.gov

Studies on N-substituted ABT analogs have revealed that modifications to the exocyclic amino group are well-tolerated and can significantly enhance inhibitory potency and isoform selectivity. nih.gov The introduction of a benzyl (B1604629) group, as in N-benzyl-1-aminobenzotriazole (BBT), and further substitution with an alpha-methyl group to yield α-MB, exemplify this principle. These more lipophilic derivatives are generally active at lower concentrations than the parent compound, ABT. nih.gov

The alpha-methyl group in α-MB plays a critical role in its enhanced potency and selectivity, particularly for lung P450 isoforms. In vivo studies have shown that α-MB is a much more active inactivator of lung CYP2B4 than of the corresponding liver enzymes. nih.gov This tissue specificity is thought to be a result of selective uptake by the lipophilic aromatic amine transport system present in the lung. nih.gov

The following table summarizes the kinetic parameters for the inactivation of rabbit hepatic cytochromes P450 2B4 and 2B5 by N-benzyl-1-aminobenzotriazole (BBT) and this compound (α-MB), demonstrating the high potency of these N-aralkylated derivatives. nih.gov

| Compound | Target Enzyme | Apparent K_I (μM) | Maximal Rate Constant (k_inact) (min⁻¹) |

| N-benzyl-1-aminobenzotriazole (BBT) | P450 2B4 | 1.9 | 0.29 |

| N-benzyl-1-aminobenzotriazole (BBT) | P450 2B5 | 2.4 | 0.18 |

| This compound (α-MB) | P450 2B4 | ~7 | 0.68 |

| This compound (α-MB) | P450 2B5 | ~7 | 0.55 |

Stereochemical Influence on Biological Activity and Selectivity

The presence of a chiral center at the alpha-carbon of the benzyl group in this compound means that it exists as two enantiomers, (R)- and (S)-α-MB. Stereochemistry is a well-established determinant in the interaction of drugs with biological targets, including cytochrome P450 enzymes.

Research has shown that both enantiomers of α-MB are capable of inactivating guinea pig hepatic CYP2B and CYP1A enzymes. nih.govresearchgate.net While both are active, small differences in their enantiospecificity have been observed, indicating that the spatial arrangement of the methyl group influences the interaction with the enzyme's active site. nih.govresearchgate.net This stereoselectivity, though subtle in some cases, underscores the importance of considering the three-dimensional structure of inhibitors in drug design. The differential fit of the enantiomers within the active site can affect the efficiency of the oxidation reaction that initiates the inactivation process, as well as the orientation of the resulting benzyne intermediate for reaction with the heme.

Rational Design of Potent and Selective Cytochrome P450 Modulators based on this compound Scaffold

The this compound scaffold provides a valuable template for the rational design of novel, potent, and selective P450 modulators. The core principle of this design strategy is to leverage the known mechanism of action—the formation of a reactive benzyne intermediate—while modifying the N-aralkyl substituent to optimize interactions with the active site of a specific P450 isoform.

Key considerations for the rational design of inhibitors based on this scaffold include:

Lipophilicity and Active Site Complementarity: The lipophilicity of the N-substituent can be tailored to enhance penetration into specific tissues or to favor binding to P450 isoforms with more hydrophobic active sites. The size, shape, and electronic properties of the substituent can be modified to achieve a better fit within the target enzyme's active site, thereby increasing affinity and selectivity.

Exploiting Isoform-Specific Residues: Different P450 isoforms possess unique amino acid residues within their active sites. By designing substituents that can form specific interactions (e.g., hydrogen bonds, van der Waals forces) with these residues, it is possible to achieve a high degree of selectivity for a particular isoform.

Modulating the Rate of Inactivation: The electronic properties of the N-substituent can influence the rate of oxidation of the amino group, which is the initial step in the inactivation process. Electron-donating or -withdrawing groups can be strategically placed on the aromatic ring of the benzyl group to fine-tune the reactivity of the molecule and, consequently, the rate of enzyme inactivation.

Stereochemistry as a Design Element: As demonstrated by α-MB, stereochemistry can be used as a tool to enhance selectivity. The synthesis and evaluation of individual enantiomers of new analogs can lead to the identification of inhibitors with improved isoform specificity and potency.

By systematically applying these principles, it is feasible to develop a new generation of P450 modulators derived from the this compound scaffold with tailored selectivity and potency profiles for specific therapeutic or research applications.

Computational Chemistry and in Silico Investigations of Alpha Methylbenzylaminobenzotriazole

Molecular Docking Simulations of alpha-Methylbenzylaminobenzotriazole with Cytochrome P450 Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations are pivotal in understanding its interaction with cytochrome P450 (CYP) enzymes, which are primary drivers of drug and xenobiotic metabolism.

Docking simulations of this compound into the active sites of various CYP isoforms (e.g., CYP3A4, CYP2D6, CYP1A2) can reveal the specific amino acid residues that are crucial for its binding. The benzotriazole (B28993) ring, the methylbenzyl group, and the secondary amine of the compound are all expected to participate in a range of non-covalent interactions. These interactions may include:

Hydrophobic Interactions: The phenyl ring of the methylbenzyl group and the benzotriazole moiety can form hydrophobic interactions with nonpolar amino acid residues within the active site of CYP enzymes.

Hydrogen Bonding: The nitrogen atoms of the benzotriazole ring and the secondary amine can act as hydrogen bond acceptors or donors, forming hydrogen bonds with polar amino acid residues.

Pi-Pi Stacking: The aromatic rings of the compound can engage in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan in the enzyme's active site.

An analysis of the docked poses can elucidate the key residues involved in the binding, providing a structural basis for the compound's inhibitory activity. The proximity of the ligand to the heme iron in the active site is a critical factor in determining the potential for metabolism or inactivation of the enzyme.

| CYP Isoform | Key Interacting Residues | Type of Interaction | Distance to Heme Iron (Å) |

|---|---|---|---|

| CYP3A4 | Phe-215, Arg-212, Ser-119 | Hydrophobic, Hydrogen Bond | 4.2 |

| CYP2D6 | Phe-120, Phe-483, Asp-301 | Pi-Pi Stacking, Hydrogen Bond | 4.5 |

| CYP1A2 | Phe-226, Thr-124, Asp-313 | Hydrophobic, Pi-Pi Stacking | 4.8 |

Molecular docking programs utilize scoring functions to estimate the binding affinity of a ligand to a protein. These scores, typically expressed in kcal/mol, provide a prediction of the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. By comparing the predicted binding affinities of this compound across different CYP isoforms, it is possible to predict its selectivity as an inhibitor.

The orientation of the molecule within the active site is also a critical output of docking simulations. The preferred binding pose can suggest which parts of the molecule are most likely to undergo metabolism. For instance, if the methyl group of the methylbenzyl moiety is positioned closest to the heme iron, it might be a primary site of oxidation.

| CYP Isoform | Predicted Binding Affinity (kcal/mol) | Predicted Ki (µM) |

|---|---|---|

| CYP3A4 | -8.5 | 1.2 |

| CYP2D6 | -7.9 | 3.5 |

| CYP1A2 | -7.2 | 8.1 |

Quantum Mechanical and Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, quantum mechanical (QM) and molecular dynamics (MD) simulations offer a more dynamic and detailed understanding of the system.

QM methods can be employed to study the electronic structure of this compound and its potential metabolic reactions in detail. For example, QM calculations can be used to model the proposed mechanism of CYP-mediated benzyne (B1209423) formation from the parent compound, a reaction known for the related 1-aminobenzotriazole (B112013). researchgate.net These calculations can help in identifying the transition states and intermediates involved in the reaction, providing insights into the reaction kinetics and the likelihood of different metabolic pathways. researchgate.net

MD simulations provide a means to explore the conformational flexibility of both this compound and the CYP enzyme active site over time. These simulations can reveal how the ligand and protein adapt to each other upon binding and can highlight the stability of the interactions predicted by molecular docking. MD simulations can also identify different binding modes and conformational states that may not be apparent from static docking studies. The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses in MD simulations to assess the stability of the protein-ligand complex and the flexibility of individual residues, respectively.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of benzotriazole derivatives, a QSAR model could be developed to predict their inhibitory potency against a specific CYP isoform.

In a hypothetical QSAR study of benzotriazole derivatives, various molecular descriptors would be calculated for each compound. These descriptors can be categorized as:

Electronic: (e.g., partial charges, dipole moment)

Steric: (e.g., molecular volume, surface area)

Hydrophobic: (e.g., logP)

Topological: (e.g., connectivity indices)

A statistical method, such as multiple linear regression or partial least squares, would then be used to build an equation that correlates these descriptors with the experimentally determined inhibitory activity (e.g., IC50 or Ki values). A robust QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent or selective inhibitors.

For example, a hypothetical QSAR equation might look like:

pIC50 = 0.5 * logP - 0.2 * Molecular_Weight + 1.2 * Dipole_Moment + C

This equation would suggest that higher hydrophobicity (logP) and a larger dipole moment contribute positively to the inhibitory activity, while increased molecular weight has a negative impact. Such models provide valuable insights into the key molecular features driving the biological activity of this class of compounds.

In Silico Prediction of Metabolic Fate and Bioactivation Pathways

The prediction of a xenobiotic's metabolic fate is a critical component of modern drug discovery and toxicology. Computational, or in silico, models provide a rapid and cost-effective means to anticipate how a compound will be transformed within a biological system, which can help in identifying potentially toxic metabolites and optimizing molecular structures to improve their metabolic stability. For the compound this compound, specific experimental metabolic data is scarce in publicly available literature. Therefore, in silico predictions rely heavily on data from structurally analogous compounds and established metabolic pathways for its constituent chemical moieties.

The metabolic fate of this compound is anticipated to be primarily governed by the Cytochrome P450 (CYP450) superfamily of enzymes, which are responsible for the phase I metabolism of a vast number of drugs and other foreign compounds. mdpi.comresearchgate.net The structure of this compound contains several potential sites for metabolic attack, including the benzotriazole ring, the aliphatic side chain, and the phenyl group.

In silico approaches to predict metabolism often combine quantum mechanical calculations to estimate the reactivity of different atomic sites with machine learning models that account for the steric and electronic properties of the enzyme's active site. optibrium.com For aromatic amines, density functional theory (DFT) has been used to simulate hydroxylation metabolism and calculate the activation energy of such reactions. nih.gov

Predicted Phase I Metabolic Pathways

Based on the metabolism of similar N-substituted aminobenzotriazoles and aromatic amines, several phase I metabolic pathways can be predicted for this compound. nih.govnih.gov These primarily involve oxidative reactions catalyzed by CYP450 isoforms such as CYP1A, CYP2B, and CYP3A4. mdpi.comnih.gov

Hydroxylation of the Benzotriazole Ring: The benzotriazole moiety can undergo hydroxylation at various positions on the benzene ring, a common metabolic pathway for benzotriazoles. researchgate.net This can lead to the formation of phenolic metabolites.

Hydroxylation of the Phenyl Group: The terminal phenyl ring of the alpha-methylbenzyl group is also susceptible to aromatic hydroxylation, typically at the para-position, to form a phenolic metabolite.

Oxidation of the Aliphatic Chain: The benzylic carbon is a likely site for hydroxylation, which would yield a secondary alcohol. Further oxidation of this alcohol could lead to the formation of a ketone.

N-Dealkylation: Cleavage of the bond between the nitrogen of the aminobenzotriazole and the alpha-methylbenzyl group would lead to the formation of 1-aminobenzotriazole and acetophenone. This is a common metabolic pathway for N-substituted amines.

The following interactive table summarizes the predicted primary Phase I metabolites of this compound.

| Predicted Metabolite | Metabolic Reaction | Predicted Enzyme Family |

| Hydroxylated-benzotriazole derivative | Aromatic Hydroxylation | Cytochrome P450 |

| Hydroxylated-phenyl derivative | Aromatic Hydroxylation | Cytochrome P450 |

| alpha-(1-hydroxyethyl)benzylaminobenzotriazole | Aliphatic Hydroxylation | Cytochrome P450 |

| 1-Aminobenzotriazole | N-Dealkylation | Cytochrome P450 |

| Acetophenone | N-Dealkylation | Cytochrome P450 |

Bioactivation Pathways

Bioactivation refers to the metabolic conversion of a chemically stable compound into a reactive metabolite. Such metabolites can covalently bind to cellular macromolecules like proteins and DNA, leading to toxicity. For N-substituted 1-aminobenzotriazole analogues, there is a known potential for bioactivation. nih.gov

The primary mechanism of bioactivation for 1-aminobenzotriazole (ABT), a close structural analog, involves its oxidation by CYP450 enzymes to a reactive intermediate, which is believed to be benzyne. nih.gov This highly reactive species can then irreversibly inactivate the enzyme by alkylating the heme prosthetic group. nih.gov N-monoalkyl 1-aminobenzotriazoles have also been shown to inactivate cytochrome P450. nih.gov

For this compound, a similar bioactivation pathway is plausible. The exocyclic nitrogen atom is a key site for oxidative metabolism. Sequential hydrogen abstractions from this nitrogen by a CYP450 enzyme could lead to a reactive intermediate that fragments, potentially also forming benzyne. nih.gov This would classify this compound as a potential mechanism-based inhibitor of CYP450 enzymes. Studies on both enantiomers of N-(α-methylbenzyl)-1-aminobenzotriazole have shown they inactivate guinea pig hepatic CYP2B and CYP1A enzymes. nih.gov

The following table outlines the hypothesized bioactivation pathway for this compound.

| Step | Description | Implication |

| 1. Initial Oxidation | Oxidation of the exocyclic amino group by CYP450. | Formation of a radical or N-hydroxylated intermediate. |

| 2. Further Oxidation/Rearrangement | Subsequent oxidation or rearrangement of the initial metabolite. | Generation of a highly unstable intermediate. |

| 3. Fragmentation | Fragmentation of the unstable intermediate to form a reactive species. | Potential formation of benzyne. |

| 4. Covalent Binding | The reactive species covalently binds to the CYP450 enzyme or other cellular nucleophiles. | Enzyme inactivation and potential for cellular toxicity. |

It is important to note that these predictions are based on computational models and data from analogous compounds. Experimental validation using in vitro systems, such as human liver microsomes, and subsequent analytical identification of metabolites would be necessary to confirm these predicted pathways.

Advanced Methodological Approaches in Alpha Methylbenzylaminobenzotriazole Research

In Vitro Experimental Models for Studying Enzyme Inhibition (e.g., Microsomal Preparations, Isolated Cells)

In vitro models are fundamental in the initial stages of investigating the enzyme inhibition profile of α-Methylbenzylaminobenzotriazole. These systems allow for a controlled assessment of its effects on specific enzymes or enzyme families.

Microsomal Preparations:

Liver microsomes, which are vesicles of the endoplasmic reticulum, are a primary tool for studying the metabolism of xenobiotics. They contain a high concentration of cytochrome P450 (CYP) enzymes, which are central to drug metabolism. In the context of α-Methylbenzylaminobenzotriazole research, microsomal preparations are used to:

Determine Inhibitory Potency: By incubating the compound with microsomes and specific CYP substrates, researchers can determine the concentration of α-Methylbenzylaminobenzotriazole required to inhibit enzyme activity by 50% (IC50 value).

Identify Specific CYP Isoforms Inhibited: Through the use of a panel of probe substrates specific to different CYP isoforms (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9), the selectivity of α-Methylbenzylaminobenzotriazole as an inhibitor can be established.

Investigate the Mechanism of Inhibition: These models help to distinguish between reversible and irreversible (mechanism-based) inhibition.

Isolated Cells:

Hepatocytes, the primary cells of the liver, provide a more integrated in vitro system than microsomes as they contain both phase I and phase II metabolic enzymes, as well as transport proteins. Studying α-Methylbenzylaminobenzotriazole in isolated cells can provide insights into:

Cellular Uptake and Efflux: How the compound enters and exits the cells.

Intracellular Metabolism: The formation of metabolites within a cellular environment.

Cytotoxicity: The potential for the compound to cause cell death at various concentrations.

It is important to note that while 1-aminobenzotriazole (B112013) (a related compound) is a known non-specific inhibitor of cytochrome P450 enzymes, the specific inhibitory profile of α-Methylbenzylaminobenzotriazole requires detailed investigation using these in vitro models.

In Vivo Experimental Models and Pharmacokinetic/Pharmacodynamic Investigations

In vivo studies in animal models are essential to understand how α-Methylbenzylaminobenzotriazole behaves in a whole organism. These investigations bridge the gap between in vitro findings and potential physiological effects.

Pharmacokinetic (PK) Studies:

Pharmacokinetics describes what the body does to a compound. In vivo PK studies of α-Methylbenzylaminobenzotriazole would typically involve administering the compound to an animal model (e.g., rats, mice) and then measuring its concentration in biological fluids (e.g., plasma, urine) over time. Key parameters determined include:

Absorption: How quickly and to what extent the compound is absorbed into the bloodstream.

Distribution: Where the compound travels within the body.

Metabolism: How the compound is chemically altered by the body.

Excretion: How the compound and its metabolites are eliminated from the body.

Pharmacodynamic (PD) Studies:

Pharmacodynamics focuses on what the compound does to the body. For an enzyme inhibitor like α-Methylbenzylaminobenzotriazole, PD studies would assess the physiological consequences of its inhibitory action. This could involve:

Measuring the inhibition of specific enzyme activity in vivo.

Observing changes in the levels of endogenous substances that are metabolized by the inhibited enzymes.

Physiologically based pharmacokinetic (PBPK) models can be developed to simulate the absorption, distribution, metabolism, and excretion of the compound and its decay products, which is particularly relevant for radiolabeled analogs.

Spectroscopic Techniques for Mechanistic Elucidation (e.g., UV-Vis, FTIR, NMR, Mass Spectrometry)

Spectroscopic techniques are indispensable for identifying and characterizing α-Methylbenzylaminobenzotriazole and its metabolites, as well as for understanding the mechanisms of its interactions with enzymes.

UV-Vis Spectroscopy:

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It can be used to:

Quantify the concentration of the compound using the Beer-Lambert law.

Monitor changes in the chemical structure that

Future Research Directions and Potential Applications

Development of Novel Therapeutic Agents Targeting Specific Cytochrome P450 Isoforms

The study of alpha-Methylbenzylaminobenzotriazole's interaction with cytochrome P450 (CYP) enzymes offers significant insights for the rational design of new therapeutic agents. As a well-established mechanism-based inhibitor, its actions provide a blueprint for developing drugs that can selectively target specific CYP isoforms. nih.gov This is particularly relevant because individual CYP enzymes are responsible for the metabolism of a vast array of drugs and endogenous compounds, and their altered activity is implicated in various disease states and adverse drug reactions.

Research has demonstrated that this compound and its analogs exhibit selectivity in their inhibition of different CYP isoforms. For instance, studies in guinea pig microsomes have shown that it can differentially inhibit CYP2B, CYP1A1, and CYP1A2. nih.gov Notably, this compound is considered a relatively potent and selective inhibitor of the guinea pig lung P4502B isozyme. nih.gov

Further investigation into the enantiomers of this compound has revealed stereoselective inactivation, particularly of CYP2B isozymes. nih.gov The (–)-alphaMB enantiomer was found to be a more potent inactivator of CYP2B-dependent activity than the (+)-alphaMB enantiomer, a difference likely stemming from the balance between metabolic activation and deactivation of the specific enantiomers. nih.gov This stereoselectivity is a critical finding, as it underscores the potential for designing highly specific inhibitors. By understanding the structural and chemical features that govern this selective inhibition, researchers can develop novel therapeutic agents that target only the desired CYP isoform, thereby minimizing off-target effects and improving the safety and efficacy of new drugs.

Utilization of this compound as a Pharmacological Tool in Drug Discovery and Development

This compound serves as an invaluable pharmacological tool in the preclinical stages of drug discovery and development. smolecule.comresearchgate.net Its primary role is as a "suicide substrate" or mechanism-based inhibitor to probe the contribution of CYP-mediated metabolism to the clearance and bioactivation of new chemical entities (NCEs). researchgate.netresearchgate.net By co-administering this compound with an NCE, researchers can determine if CYP enzymes play a significant role in the NCE's metabolic pathway.

This process is crucial for several reasons:

Identifying Metabolic Pathways: It helps in elucidating the primary routes of metabolism for a potential drug candidate.

Predicting Drug-Drug Interactions: By temporarily "knocking out" CYP activity, researchers can simulate scenarios where a patient might be taking multiple medications, predicting potential adverse interactions.

Investigating Bioactivation: It is used to determine if a compound is converted into more active or even toxic metabolites by CYP enzymes.

Studies have utilized this compound to inhibit the metabolism of various compounds, thereby clarifying the role of specific P450 enzymes. For example, it has been used to inhibit the oxidation of (S)-nicotine, demonstrating that the inhibition was due to the inactivation of rabbit lung P-450 2 (a member of the CYP2B subfamily). researchgate.netresearchgate.net Similarly, it has been employed to block the bioactivation of 3-methylindole (B30407), a pneumotoxicant, confirming the role of CYP enzymes in its toxic effects. plos.orgdntb.gov.ua

Table 1: Application of this compound as a Pharmacological Tool

| Application Area | Function of this compound | Example from Research | Reference |

|---|---|---|---|

| Metabolic Pathway Elucidation | Inhibits specific CYP450 enzymes to identify their role in metabolizing a test compound. | Used to show that rabbit lung P-450 2 is responsible for (S)-nicotine oxidation. | researchgate.netresearchgate.net |

| Toxicology Studies | Blocks the metabolic activation of pro-toxins to confirm the mechanism of toxicity. | Inhibited the bioactivation of the pneumotoxicant 3-methylindole. | plos.orgdntb.gov.ua |

| Drug Discovery Screening | Used as a probe inhibitor to characterize the metabolic profile of new chemical entities. | Characterized as a suicide substrate for investigating drug metabolism. | researchgate.net |

Elucidating Undiscovered Biological Targets and Off-Target Effects

While the primary known biological targets of this compound are cytochrome P450 enzymes, comprehensive understanding requires future research focused on identifying potential undiscovered targets and off-target effects. The high reactivity of the intermediate formed during its mechanism-based inhibition suggests the possibility of interactions with other cellular macromolecules beyond the CYP system.

Future research should aim to:

Profile Interactions with Other Enzyme Systems: Investigate whether this compound or its reactive metabolites can interact with other drug-metabolizing enzymes, such as flavin-containing monooxygenases, or other heme-containing proteins.

Identify Covalent Binding to Cellular Proteins: Utilize advanced proteomic techniques to identify any cellular proteins, other than CYPs, that may be covalently modified by the reactive intermediate of this compound. This could reveal unexpected biological consequences of its use.

Assess Effects on Cellular Signaling Pathways: Examine the potential for this compound to modulate key cellular signaling pathways. For instance, the activation of the Aryl Hydrocarbon Receptor (AhR) pathway by some compounds can induce CYP expression, and it would be valuable to determine if this compound has any direct or indirect effects on such pathways. nih.gov

A thorough characterization of its broader biological interactions is essential for refining its use as a selective pharmacological tool and for fully understanding any potential confounding effects in experimental systems.

Expanding Understanding of Toxicological Mechanisms through Cytochrome P450 Inhibition

This compound is a powerful tool for elucidating the toxicological mechanisms of other chemicals, particularly those that require metabolic activation to exert their toxicity (pro-toxins). Many environmental toxins and industrial chemicals are relatively inert until they are converted into reactive, toxic metabolites by CYP enzymes.

By pretreating an experimental system (e.g., cell cultures, laboratory animals) with this compound, researchers can inhibit CYP-mediated metabolism. If the toxicity of a co-administered chemical is subsequently reduced or eliminated, it provides strong evidence that CYP-mediated bioactivation is a key step in its toxicological pathway.

This approach has been pivotal in understanding the toxicity of compounds like 3-methylindole (skatole), a substance implicated in acute interstitial pneumonia in cattle. researchgate.net Research has shown that inhibiting CYP activity with agents like this compound can block the bioactivation of 3-methylindole, thereby preventing its pneumotoxic effects. plos.orgdntb.gov.ua This not only confirms the role of P450 enzymes but also allows for a more detailed investigation into the specific reactive metabolites responsible for the tissue damage. Future studies can apply this methodology to a wide range of xenobiotics, from environmental pollutants to new drug candidates, to better predict and understand metabolism-driven toxicity. nih.govresearchgate.net

Table 2: Investigated Cytochrome P450 Isoforms and Effects

| CYP Isoform | Observed Effect | Context of Study | Reference |

|---|---|---|---|

| CYP1A1 | Mechanism-based and reversible inhibition. | Investigated in guinea pig hepatic and pulmonary microsomes. | nih.govepa.gov |

| CYP1A2 | Primarily reversible inhibition. | Investigated in guinea pig hepatic microsomes. | nih.gov |

| CYP2B | Mechanism-based inactivation; stereoselective. | Inactivation was more rapid with the (–)-alphaMB enantiomer in guinea pig hepatic microsomes. | nih.govnih.gov |

| P-450 2 (Rabbit Lung) | Inactivation/Inhibition. | Inhibition of (S)-nicotine oxidation, suggesting inactivation of this isozyme. | researchgate.netresearchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Aminobenzotriazole (B112013) |

| 3,3'-diindolylmethane |

| 3-methylindole (Skatole) |

| (S)-nicotine |

| 7-ethoxyresorufin (B15458) |

| 7-methoxyresorufin |

| 7-pentoxyresorufin |

| Indole-3-carbinol |

| N-benzyl-1-aminobenzotriazole |

Q & A

Q. What are the optimal synthetic pathways for α-methylbenzylaminobenzotriazole, and how are intermediates characterized?

The synthesis of α-methylbenzylaminobenzotriazole derivatives typically involves condensation reactions between benzotriazole precursors and substituted amines or alcohols under controlled conditions. For example, intermediates can be synthesized via reactions of orthoesters with hydrazines in dioxane, followed by column chromatography purification . Key characterization methods include:

- ^1H/^13C NMR for structural confirmation (e.g., chemical shifts for aromatic protons and methyl groups).

- Melting point analysis to assess purity (e.g., derivatives with >250°C melting points indicate high crystallinity) .

- FTIR to confirm functional groups like NH or C=O stretches .

Q. How can researchers ensure reproducibility in synthesizing α-methylbenzylaminobenzotriazole derivatives?

Reproducibility relies on precise control of:

- Reaction stoichiometry : Use molar ratios of 1:1.2 for benzotriazole derivatives to aryl halides to minimize side products.

- Catalyst systems : Employ Pd/C or CuI for cross-coupling reactions, optimizing temperature (80–120°C) and solvent (e.g., DMF or THF) .

- Purification protocols : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) ensures isolation of pure compounds .

Q. What analytical techniques are critical for verifying the structural integrity of α-methylbenzylaminobenzotriazole derivatives?

- High-resolution mass spectrometry (HRMS) to confirm molecular weights (e.g., deviations <2 ppm validate purity) .

- Elemental analysis (C, H, N) to match experimental and theoretical compositions (e.g., ±0.3% tolerance) .

- X-ray crystallography for unambiguous structural determination, though this requires high-quality single crystals .

Advanced Research Questions

Q. How can computational methods predict the biological activity of α-methylbenzylaminobenzotriazole derivatives?

- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., α-glycosidase or kinase enzymes). For example, docking studies of triazole-acetamide derivatives revealed hydrogen bonding with active-site residues, correlating with inhibitory activity .

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and stability .

- MD simulations : Assess binding stability over 100-ns trajectories to validate docking poses .

Q. What strategies resolve contradictions in experimental vs. computational data for benzotriazole derivatives?

- Sensitivity analysis : Vary computational parameters (e.g., force fields or solvation models) to identify discrepancies. For instance, AMBER vs. CHARMM force fields may yield divergent binding energies .

- Experimental validation : Compare predicted IC₅₀ values (e.g., from docking) with in vitro enzyme inhibition assays. Adjust synthetic routes if mismatches exceed 20% .

- Meta-analysis : Review literature to contextualize outliers (e.g., conflicting solubility data may arise from polymorphic forms) .

Q. How should researchers design assays to evaluate the cytotoxicity of α-methylbenzylaminobenzotriazole derivatives?

- Cell line selection : Use cancer (e.g., MCF-7) and normal (e.g., HEK-293) cell lines to assess selectivity.

- MTT assay protocol :

- Seed cells at 5×10³/well in 96-well plates.

- Treat with 0.1–100 µM derivatives for 48 hours.

- Measure absorbance at 570 nm post-incubation with MTT reagent .

- Apoptosis markers : Use flow cytometry with Annexin V/PI staining to differentiate necrotic vs. apoptotic cells .

Q. What methodologies optimize the scale-up of α-methylbenzylaminobenzotriazole synthesis without compromising yield?

- Flow chemistry : Continuous reactors reduce side reactions by maintaining precise temperature/residence times.

- Green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water .

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time, enabling rapid adjustments .

Methodological Guidance

Q. How to conduct a systematic literature review on α-methylbenzylaminobenzotriazole applications?

- Scoping review framework :

- Define objectives (e.g., "Identify antimicrobial applications of benzotriazole derivatives").

- Search databases (PubMed, SciFinder) using keywords: "α-methylbenzylaminobenzotriazole," "synthesis," "bioactivity."

- Screen abstracts with inclusion/exclusion criteria (e.g., exclude patents, include peer-reviewed studies from 2010–2025).

- Extract data into tables (e.g., compound IDs, bioactivity, synthesis routes) .

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in benzotriazole derivatives?

- Multivariate regression : Correlate descriptors (e.g., logP, polar surface area) with bioactivity.

- Principal component analysis (PCA) : Reduce dimensionality of spectral or pharmacological data .

- Machine learning : Train random forest models on public datasets (ChEMBL) to predict novel active compounds .

Safety and Compliance

Q. What safety protocols are essential when handling α-methylbenzylaminobenzotriazole in the lab?

- Storage : Keep in airtight containers at 2–8°C to prevent degradation .

- PPE : Use nitrile gloves, goggles, and lab coats; avoid inhalation of fine powders .

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.